molecular formula C17H19ClFN5OS B2778766 3-((2-chloro-6-fluorobenzyl)thio)-5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole CAS No. 1013778-07-8

3-((2-chloro-6-fluorobenzyl)thio)-5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole

Cat. No.: B2778766
CAS No.: 1013778-07-8
M. Wt: 395.88
InChI Key: JLXWOVMQEMFWSQ-UHFFFAOYSA-N
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Description

3-((2-chloro-6-fluorobenzyl)thio)-5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C17H19ClFN5OS and its molecular weight is 395.88. The purity is usually 95%.
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Biological Activity

3-((2-chloro-6-fluorobenzyl)thio)-5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole is a complex organic compound characterized by its unique structural features, which include a triazole ring and various substituents that suggest potential biological activity. This article reviews the biological activities associated with this compound, focusing on its antiviral, anticancer, and antimicrobial properties.

Chemical Structure and Properties

The compound has the following chemical characteristics:

PropertyValue
Common Name This compound
CAS Number 1013778-07-8
Molecular Formula C₁₇H₁₉ClFN₅OS
Molecular Weight 395.9 g/mol

Antiviral Activity

Recent studies have highlighted the potential of triazole derivatives in exhibiting antiviral properties. The compound's structural similarity to other known antiviral agents suggests it may interact with viral enzymes or inhibit viral replication.

Case Study:
In a study evaluating various pyrazole derivatives for their antiviral activity against viruses such as HIV and influenza, compounds with similar structural motifs to this compound demonstrated significant inhibition of viral replication at concentrations ranging from 4 to 20 μg/mL . This suggests that further exploration into the antiviral mechanisms of this compound could yield promising results.

Anticancer Activity

The anticancer potential of compounds containing triazole and pyrazole moieties has been documented extensively. These compounds often act by inhibiting key enzymes involved in cancer cell proliferation.

Research Findings:
A study indicated that certain triazole derivatives exhibited potent cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For example, related compounds showed IC50 values in the low micromolar range (e.g., IC50 = 3.16 μM for one derivative) while maintaining selectivity against non-cancerous cells . The specific activity of this compound remains to be elucidated but is expected to follow similar trends due to its structural components.

Antimicrobial Activity

The antimicrobial properties of triazoles are well-documented. Compounds similar to this compound have shown effectiveness against a range of bacterial and fungal pathogens.

Findings:
In vitro studies have demonstrated that triazole derivatives can inhibit the growth of various microbial strains. For instance, a related pyrazole derivative was effective against Staphylococcus aureus and Escherichia coli . The exact efficacy of our compound against specific pathogens would require targeted antimicrobial testing.

The biological activity of 3-((2-chloro-6-fluorobenzyl)thio)-5-(3-ethoxy-1-ethyl-1H-pyrazol-4-y)-4-methyl -4H -1,2,4-triazole is likely mediated through several mechanisms:

Antiviral Mechanisms:

  • Inhibition of Viral Enzymes: Similar compounds have been shown to inhibit reverse transcriptase in retroviruses.
  • Blocking Viral Entry: The compound may interfere with viral attachment or entry into host cells.

Anticancer Mechanisms:

  • Enzyme Inhibition: Compounds often inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest.
  • Induction of Apoptosis: Certain derivatives promote programmed cell death in cancer cells.

Properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-(3-ethoxy-1-ethylpyrazol-4-yl)-4-methyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClFN5OS/c1-4-24-9-11(16(22-24)25-5-2)15-20-21-17(23(15)3)26-10-12-13(18)7-6-8-14(12)19/h6-9H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLXWOVMQEMFWSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)C2=NN=C(N2C)SCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClFN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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